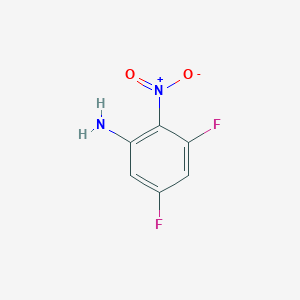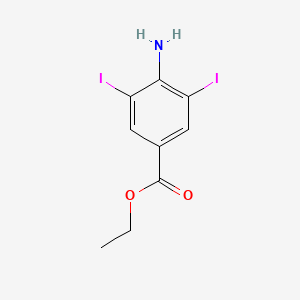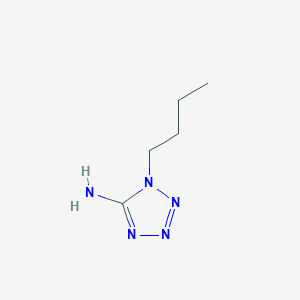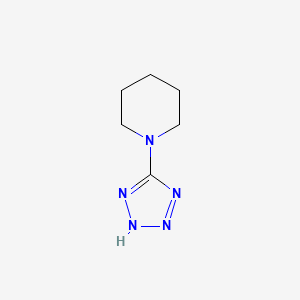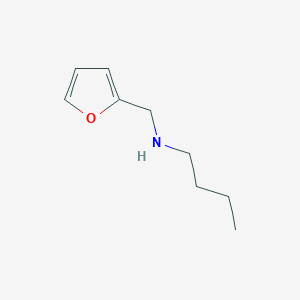
N-(furan-2-ylmethyl)butan-1-amine
Overview
Description
N-(furan-2-ylmethyl)butan-1-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butan-1-amine moiety. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)butan-1-amine, also known as butyl[(furan-2-yl)methyl]amine, is a complex organic compound. Furan derivatives are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Furan derivatives are known to have various biological activities, including antibacterial, antifungal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)butan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine . The interaction between this compound and monoamine oxidase results in the inhibition of the enzyme, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects on neurological disorders.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the levels of neurotransmitters in neuronal cells, which can impact cell signaling and communication . Additionally, this compound has been found to alter gene expression related to neurotransmitter synthesis and degradation, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance cognitive function and mood. Additionally, this compound has been shown to influence gene expression by modulating transcription factors involved in neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and increased levels of neurotransmitters. These effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of monoamines . By inhibiting monoamine oxidase, this compound increases the levels of neurotransmitters, thereby influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with monoamine transporters, which facilitate its uptake into neuronal cells . Once inside the cells, this compound can accumulate in specific regions, influencing its localization and activity. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the mitochondria, where it interacts with monoamine oxidase . This localization is essential for its inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of furfurylamine with butanal under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: N-substituted butan-1-amine derivatives
Scientific Research Applications
N-(furan-2-ylmethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)butan-1-amine can be compared to other furan-containing amines, such as:
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a carboxamide group instead of an amine.
N-(furan-2-ylmethyl)furan-2-carboxylate: Contains an ester group instead of an amine.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Features a propargylamine moiety.
The uniqueness of this compound lies in its specific combination of the furan ring and butan-1-amine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACOWCYJXGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008023 | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88230-53-9 | |
| Record name | NSC97531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

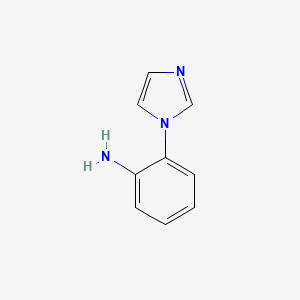

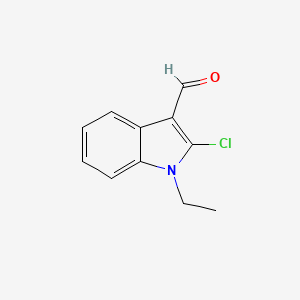

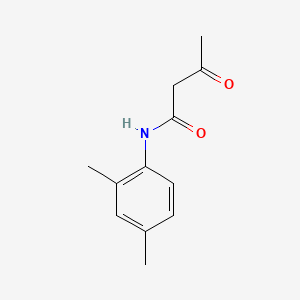
![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)


